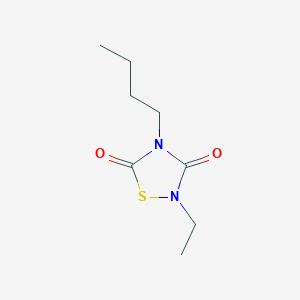
CCG 203769
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCG 203769 は、Gタンパク質シグナル伝達調節因子 4 (RGS4) の選択的阻害剤です。 RGS4 と Gαo タンパク質の相互作用を阻害する能力が知られており、IC50 は 17 nM です 。 この化合物は、他の RGS タンパク質よりも RGS4 に対して著しい選択性を示しており、科学研究、特に Gタンパク質共役受容体 (GPCR) シグナル伝達経路の研究において貴重なツールとなっています .
準備方法
CCG 203769 の合成には、チアゾリジンジオン誘導体の使用が含まれます。具体的な合成経路と反応条件は、機密情報であり、公開文献では広く公開されていません。 この化合物は、研究目的のためにさまざまな量と濃度で入手できることが知られています 。 工業生産方法は詳しく説明されていませんが、この化合物は通常、高純度と一貫性を確保するために、管理された条件下で専門のラボで調製されます .
化学反応の分析
CCG 203769 は、次のようないくつかのタイプの化学反応を起こします。
阻害反応: RGS4 と Gαo タンパク質の相互作用を阻害します.
結合反応: RGS4 に選択的に結合し、Gαq 依存性細胞内カルシウムシグナル伝達を強化します.
GTPase 活性: RGS4 の GTPase 促進タンパク質 (GAP) 活性を阻害します.
これらの反応で使用される一般的な試薬と条件には、化合物の安定性と活性を維持するためのさまざまな緩衝液と溶媒が含まれます。 これらの反応から生成される主要な生成物は、通常、RGS4 などの標的タンパク質の阻害または変化した形態です .
科学研究への応用
This compound は、次のような幅広い科学研究用途があります。
科学的研究の応用
CCG 203769 has a wide range of scientific research applications, including:
作用機序
CCG 203769 は、RGS4 を選択的に阻害することでその効果を発揮します。 RGS4 と Gαo タンパク質の相互作用を阻害することにより、RGS4 の GTPase 促進タンパク質 (GAP) 活性を阻害します 。 この阻害は、Gαq 依存性細胞内カルシウムシグナル伝達を強化し、さまざまな下流のシグナル伝達経路に影響を与えます 。 この化合物は、生体内における Gαi 依存性ムスカリン性徐脈に対する既知の RGS4 機構を強化することもあります .
類似の化合物との比較
This compound は、他の RGS タンパク質よりも RGS4 に対する高い選択性という点でユニークです。類似の化合物には次のようなものがあります。
RGS19 阻害剤: RGS19 に対する IC50 は 140 nM であり、this compound に比べて選択性が低いです.
RGS16 阻害剤: RGS16 に対する IC50 は 6 μM であり、選択性がはるかに低いです.
RGS8 阻害剤: RGS8 に対する IC50 は 79 μM であり、非常に弱い阻害を示し、RGS4 に対する選択性が高いことを示しています.
This compound は、他の RGS タンパク質よりも RGS4 に対して劇的な選択性 (8 倍から 5000 倍以上) を示すため、標的を絞った研究と潜在的な治療的応用のための非常に貴重な化合物となっています .
類似化合物との比較
CCG 203769 is unique in its high selectivity for RGS4 over other RGS proteins. Similar compounds include:
RGS19 Inhibitors: These have an IC50 of 140 nM for RGS19, but are less selective compared to this compound.
RGS16 Inhibitors: These have an IC50 of 6 μM for RGS16, showing much lower selectivity.
RGS8 Inhibitors: These have an IC50 of 79 μM for RGS8, indicating very weak inhibition and high selectivity for RGS4.
This compound stands out due to its dramatic selectivity (8- to >5000-fold) for RGS4 over other RGS proteins, making it a highly valuable compound for targeted research and potential therapeutic applications .
生物活性
CCG 203769 is a selective inhibitor of the Regulator of G-protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G-protein-coupled receptor (GPCR) signaling pathways. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease, and its selective inhibition profile.
This compound exhibits nanomolar potency against RGS4, with an IC50 value of approximately 17 nM . It demonstrates remarkable selectivity, being 8- to over 5000-fold more effective against RGS4 compared to other RGS proteins, such as RGS19 and RGS16, which have IC50 values of 140 nM and 6 µM , respectively . Notably, this compound does not inhibit the cysteine protease papain at concentrations up to 100 µM , further emphasizing its selectivity for RGS4 .
Effects on Cellular Signaling
This compound enhances Gαq-dependent cellular Ca2+ signaling in an RGS4-dependent manner. It also blocks the GTPase-accelerating protein (GAP) activity of RGS4, inhibiting GTP hydrolysis in Gαo and Gαi1 pathways . In experimental models, this compound has been shown to potentiate muscarinic bradycardia induced by Carbamoylcholine chloride in vivo, highlighting its functional relevance in modulating heart rate through RGS4 inhibition .
In Vivo Studies
In studies involving animal models, this compound demonstrated significant effects on motor function. For instance, it reversed raclopride-induced bradykinesia in rats, indicating its potential utility in treating Parkinson's disease symptoms. Doses ranging from 0.1 to 10 mg/kg effectively alleviated symptoms associated with dopamine receptor antagonism .
Summary of Key Findings
| Property | Value |
|---|---|
| IC50 for RGS4 | 17 nM |
| Selectivity for RGS4 | 8-5000 fold |
| IC50 for RGS19 | 140 nM |
| IC50 for RGS16 | 6 µM |
| Effect on GAP activity | Inhibition with IC50 < 1 µM |
| In vivo efficacy | Reverses raclopride-induced effects |
Study on Parkinson's Disease Models
In a controlled study assessing this compound's effects on Parkinson's disease models, researchers observed that administration of the compound significantly reversed motor deficits induced by D2 receptor antagonists. This was measured through various behavioral assays including hang time and paw drag tests in mice . The results suggest that this compound could serve as a potential therapeutic agent for alleviating motor symptoms associated with Parkinson's disease.
Impact on Airway Reactivity
Another study explored the effects of this compound on airway reactivity mediated by RGS4. The compound was tested for its ability to modulate bronchial tone in response to PGE2, demonstrating its potential role in respiratory conditions where GPCR signaling is altered .
特性
IUPAC Name |
4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFYZGCISALRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(SC1=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














